molecular formula C11H18O5 B2861313 (1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane CAS No. 131156-47-3

(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

Cat. No.: B2861313
CAS No.: 131156-47-3
M. Wt: 230.26
InChI Key: NKZDPBSWYPINNF-KZVJFYERSA-N
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Description

(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine is a complex organic compound known for its unique structural features It belongs to the class of dioxolane derivatives and is characterized by its tetrahydrofuran ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the oxygen atoms in the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to act as a probe in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Bromomethyl methyl ether

Uniqueness

Compared to similar compounds, (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine stands out due to its fused ring structure, which imparts greater stability and unique reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2)12-5-6-7(14-10)8-9(13-6)16-11(3,4)15-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZDPBSWYPINNF-KZVJFYERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@H](O2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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